
3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a chemical compound that has gained significant attention from the scientific community due to its potential use in various applications. This compound is also known as MTIPP and has a molecular formula of C21H25N3O3S.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring, a key feature of this compound, is widely used in medicinal chemistry due to its versatility and the ability to introduce stereochemistry into drug molecules. The presence of the imidazolidine-2,4-dione moiety can contribute to the compound’s bioactivity, potentially making it a candidate for the development of new therapeutic agents .
Biological Studies: Enzyme Inhibition
Compounds containing the pyrrolidine ring have been studied for their enzyme inhibitory properties. This particular compound could be researched for its potential to act as an inhibitor for specific enzymes, which could lead to the development of treatments for diseases where enzyme regulation is a therapeutic strategy .
Material Science: Fluorescent Probes
The structural complexity of this compound suggests potential applications in material science, such as the development of fluorescent probes. These probes can be used in various imaging techniques to study biological processes at the molecular level.
Pharmacology: Receptor Binding Studies
The stereochemistry and functional groups present in this compound make it a suitable candidate for receptor binding studies. It could be used to understand the interaction between drugs and their targets, which is crucial for designing more effective and selective medications .
Chemical Biology: Bioorthogonal Chemistry
The compound’s potential for strong emission properties and enhanced water solubility suggests its use in bioorthogonal chemistry. This field involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, which is essential for biological imaging applications.
Analytical Chemistry: Chromatography Standards
Due to its unique structure, this compound could serve as a standard in chromatographic analyses to help identify and quantify similar compounds in complex mixtures, aiding in the quality control of pharmaceuticals .
Organic Synthesis: Building Blocks
The compound’s multiple functional groups make it a valuable building block in organic synthesis. Researchers could explore its use in constructing more complex molecules for various chemical studies .
Computational Chemistry: Molecular Modeling
In computational chemistry, this compound could be used for molecular modeling studies to predict its behavior and interactions with other molecules. This can provide insights into its potential applications and guide experimental research .
Eigenschaften
IUPAC Name |
3-[1-[3-(4-methylsulfanylphenyl)propanoyl]pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-24-14-5-2-12(3-6-14)4-7-15(21)19-9-8-13(11-19)20-16(22)10-18-17(20)23/h2-3,5-6,13H,4,7-11H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDZITLCDWTRMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)
![4-(3-fluorophenyl)-N-(4-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2879016.png)
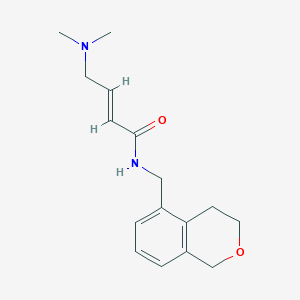
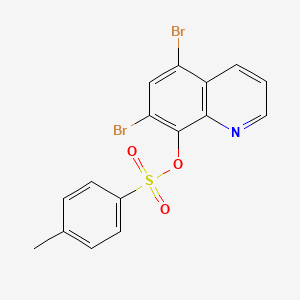
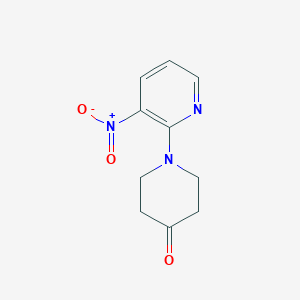

![N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}cyclopropanecarboxamide](/img/structure/B2879025.png)

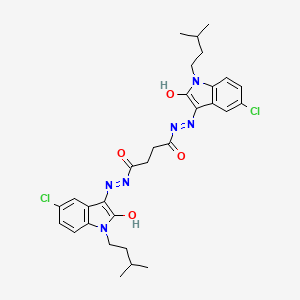
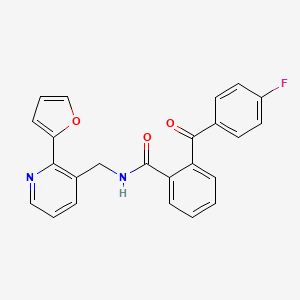
![Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate](/img/structure/B2879031.png)
![1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2879032.png)
